molecular formula C14H10Cl2FNO B5711305 N-(2,4-dichlorobenzyl)-4-fluorobenzamide

N-(2,4-dichlorobenzyl)-4-fluorobenzamide

Cat. No.: B5711305
M. Wt: 298.1 g/mol
InChI Key: YKVJGIWLWCGXPQ-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorobenzyl)-4-fluorobenzamide is a halogenated benzamide derivative characterized by a 4-fluorobenzoyl group linked to a 2,4-dichlorobenzylamine moiety. The dichlorobenzyl group enhances lipophilicity, which may influence membrane permeability and target binding, while the fluorobenzoyl moiety can modulate electron density and metabolic stability .

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2FNO/c15-11-4-1-10(13(16)7-11)8-18-14(19)9-2-5-12(17)6-3-9/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVJGIWLWCGXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=C(C=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A comparative analysis of N-(2,4-dichlorobenzyl)-4-fluorobenzamide with structurally related compounds reveals key differences in halogenation patterns and pharmacophore arrangements:

Compound Name Substituents Key Properties/Applications References
This compound 2,4-dichlorobenzyl; 4-fluorobenzoyl Enhanced lipophilicity; potential antiviral/antibacterial activity (inferred from analogues)
N-(2,4-Difluorophenyl)-2-fluorobenzamide 2,4-difluorophenyl; 2-fluorobenzoyl Crystalline structure with intermolecular N–H···O/F interactions; stacked aromatic rings
N-(2,4-Dibromophenyl)-4-fluorobenzamide 2,4-dibromophenyl; 4-fluorobenzoyl Higher molecular weight; potential halogen-dependent bioactivity
N-(4-Chlorophenyl)benzamide 4-chlorophenyl; unsubstituted benzoyl Simpler structure; foundational studies in antibiotic research

Key Observations :

  • Halogen Positioning: The 2,4-dichloro substitution in the benzyl group (vs.
  • Fluorine vs. Chlorine: The 4-fluoro group on the benzoyl ring may improve metabolic stability compared to non-fluorinated analogues (e.g., N-(4-chlorophenyl)benzamide) due to reduced oxidative metabolism .
  • Crystallinity : Unlike N-(2,4-difluorophenyl)-2-fluorobenzamide, which exhibits defined hydrogen-bonded networks and π-π stacking , the dichlorobenzyl variant’s solid-state behavior remains uncharacterized in the provided evidence.
Computational and Spectral Data
  • IR/NMR Trends : The absence of C=O stretching (1663–1682 cm⁻¹) in triazole derivatives contrasts with the preserved carbonyl signals in benzamides, confirming structural integrity in this compound.

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